molecular formula C11H20N2O B8037128 5-(isobutoxymethyl)-1-propyl-1H-pyrazole

5-(isobutoxymethyl)-1-propyl-1H-pyrazole

Cat. No.: B8037128
M. Wt: 196.29 g/mol
InChI Key: UQRQPEPXNXKLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(isobutoxymethyl)-1-propyl-1H-pyrazole: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(isobutoxymethyl)-1-propyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, reacting hydrazine hydrate with acetylacetone under reflux conditions can yield the pyrazole core.

    Introduction of the Isobutoxymethyl Group: The isobutoxymethyl group can be introduced via an alkylation reaction. This involves reacting the pyrazole with isobutyl bromide in the presence of a base such as potassium carbonate.

    Addition of the Propyl Group: The propyl group can be added through a similar alkylation process, using propyl bromide as the alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the substituent groups, potentially converting ketones to alcohols or reducing double bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Bases for Substitution: Potassium carbonate (K₂CO₃), sodium hydride (NaH).

Major Products

    Oxidation: Formation of isobutoxyacetic acid or isobutoxyacetaldehyde.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups such as halides, amines, or ethers.

Scientific Research Applications

Chemistry

In chemistry, 5-(isobutoxymethyl)-1-propyl-1H-pyrazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a model compound for investigating enzyme interactions, receptor binding, and metabolic pathways.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. Research into this compound could reveal similar therapeutic benefits.

Industry

In industry, this compound could be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(isobutoxymethyl)-1-propyl-1H-pyrazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The isobutoxymethyl and propyl groups could influence its binding affinity and specificity, affecting the overall biological response.

Comparison with Similar Compounds

Similar Compounds

    5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole: Similar structure but with an isopropyl group instead of a propyl group.

    5-(methoxymethyl)-1-propyl-1H-pyrazole: Similar structure but with a methoxymethyl group instead of an isobutoxymethyl group.

    1-propyl-1H-pyrazole: Lacks the isobutoxymethyl group, providing a simpler structure for comparison.

Uniqueness

5-(isobutoxymethyl)-1-propyl-1H-pyrazole is unique due to the presence of both the isobutoxymethyl and propyl groups

Properties

IUPAC Name

5-(2-methylpropoxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-4-7-13-11(5-6-12-13)9-14-8-10(2)3/h5-6,10H,4,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRQPEPXNXKLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)COCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.